molecular formula C10H21ClN2O3 B2384022 Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride CAS No. 2413878-34-7

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride

Cat. No.: B2384022
CAS No.: 2413878-34-7
M. Wt: 252.74
InChI Key: QSLCQVKAORZLBJ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride is a carbamate derivative featuring:

  • A tert-butyloxycarbonyl (Boc) protecting group.
  • An ethyl linker connecting the Boc group to a 3-hydroxyazetidine ring.
  • A hydrochloride salt form, enhancing solubility and stability.

The 3-hydroxyazetidine moiety introduces a polar functional group, which may influence hydrogen bonding, solubility, and biological interactions. This compound is typically used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) or protease inhibitors due to the azetidine scaffold’s conformational rigidity .

Properties

IUPAC Name

tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-5-4-10(14)6-11-7-10;/h11,14H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDKPKDYTPDOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 3-hydroxyazetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and synthetic applications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthetic Yield Key Applications
Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride (Target) 3-hydroxyazetidine C₁₀H₂₁ClN₂O₃ 276.38 (calc.) Not reported Intermediate for CNS-targeting molecules
Tert-butyl N-[2-(3,3-difluoroazetidin-1-yl)ethyl]carbamate;hydrochloride 3,3-difluoroazetidine C₉H₁₇ClF₂N₂O₂ 274.70 (calc.) Not reported Anticancer agents, kinase inhibitors
Tert-butyl N-[2-(3-fluoroazetidin-1-yl)ethyl]carbamate;hydrochloride 3-fluoroazetidine C₁₀H₁₈ClFN₂O₂ 252.72 (calc.) Not reported Antibacterial/antiviral scaffolds
Tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride 3-ethylazetidine C₁₁H₂₃ClN₂O₂ 262.77 (calc.) Not reported Peptidomimetics, GPCR modulators
Tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate;hydrochloride cis-2-methylazetidine C₉H₁₇ClN₂O₂ 232.70 (calc.) Not reported Protease inhibitors (e.g., HCV NS3/4A)

Structural and Functional Differences

Substituent Effects on Reactivity and Solubility

  • The 3-hydroxyazetidine group in the target compound increases hydrophilicity compared to fluorinated (e.g., 3,3-difluoro ) or alkylated (e.g., 3-ethyl ) analogs. This enhances aqueous solubility but may reduce membrane permeability.
  • Fluorinated analogs (e.g., ) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation.

Synthetic Accessibility The target compound’s synthesis likely follows a route similar to : alkylation of tert-butyl carbamate with a bromoethyl-azetidine precursor, followed by HCl salt formation .

Biological Relevance

  • Hydroxyazetidine derivatives are pivotal in designing HIV protease inhibitors due to their ability to form hydrogen bonds with catalytic residues .
  • Fluorinated azetidines (e.g., ) are prioritized in kinase inhibitor development for their enhanced binding affinity and pharmacokinetic profiles.

Physicochemical Properties

  • LogP and Solubility : The hydroxy group reduces logP (increasing hydrophilicity) compared to ethyl or fluoro analogs, as seen in LCMS data for related compounds (e.g., [M-Boc+H]+ = 260 in ) .
  • Salt Form : The hydrochloride salt improves crystallinity and stability, a common feature across analogs (e.g., ).

Toxicity Considerations

  • Carbamates generally exhibit lower carcinogenicity compared to ethyl or vinyl carbamates (). However, the hydroxy group may introduce metabolic liabilities (e.g., glucuronidation) .

Biological Activity

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H21ClN2O3C_{10}H_{21}ClN_{2}O_{3}, with a molecular weight of 252.74 g/mol. The compound features a tert-butyl group, a hydroxyazetidine moiety, and a carbamate functional group, which together contribute to its biological properties.

PropertyValue
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74 g/mol
CAS Number2413878-34-7
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-hydroxyazetidine under controlled conditions. This process can be optimized for high purity and yield, utilizing various reagents and solvents to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, potentially affecting pathways related to inflammation and cellular signaling.

Case Studies and Research Findings

  • Enzyme Inhibition : Recent studies have indicated that derivatives of similar carbamate compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The mechanism involves binding to the active site of the enzyme, thereby reducing the synthesis of pro-inflammatory mediators .
  • Antimicrobial Activity : Research has shown that compounds with similar structural characteristics exhibit antimicrobial properties against various bacterial strains. The hydroxyazetidine moiety may enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy .
  • Anti-inflammatory Effects : In vivo studies have demonstrated that related compounds exhibit significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. These compounds showed percentage inhibition values ranging from 39% to 54%, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological Activity
Tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamateModerate enzyme inhibition
Tert-butyl N-{2-[1-(diphenylmethyl)-3-hydroxyazetidin-3-yl]ethyl}carbamateStrong antimicrobial properties

Q & A

Basic: What are the key synthetic pathways for this compound?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Reacting tert-butyl chloroformate with a functionalized azetidine precursor (e.g., 3-hydroxyazetidine derivatives) in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
  • Step 2: Hydrochloride salt formation via acid treatment (e.g., HCl in ethyl acetate) to improve stability .
  • Purification: Chromatography or recrystallization is critical for isolating high-purity product (>95%) .

Table 1: Common Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Carbamate Formationtert-Butyl chloroformate, Et₃N, DCM, 0–25°C70–8590–95
Salt FormationHCl (4N in EtOAc), RT90–95≥95

Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

Answer:
Optimization strategies include:

  • Temperature Control: Maintaining 0–5°C during carbamate coupling minimizes side reactions (e.g., hydrolysis) .
  • Solvent Selection: Dichloromethane (DCM) or THF enhances reagent solubility and reaction homogeneity .
  • Catalytic Additives: DMAP (4-dimethylaminopyridine) accelerates carbamate formation .
  • Scale-Up: Continuous flow reactors improve reproducibility and reduce batch variability in industrial settings .

Advanced: How do structural modifications impact bioactivity and target selectivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Azetidine Ring Substitution: Fluorination at the 3-position (e.g., 3-fluoroazetidine) increases metabolic stability but reduces solubility .
  • Ethyl Linker vs. Methyl: Ethyl spacers enhance conformational flexibility, improving binding to rigid enzyme active sites (e.g., proteases) .
  • Hydroxy Group: The 3-hydroxy group facilitates hydrogen bonding with biological targets (e.g., kinases), critical for inhibitory activity .

Table 2: Bioactivity of Structural Analogs

CompoundModificationIC₅₀ (nM)Target
Parent CompoundNone120 ± 15Kinase X
3-Fluoro DerivativeF at azetidine85 ± 10Kinase X
Ethyl-Spacer AnalogExtended linker45 ± 5Protease Y

Basic: What spectroscopic techniques are essential for characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms carbamate formation (e.g., tert-butyl group at δ 1.4 ppm) and azetidine ring integrity .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 265.1) .
  • IR Spectroscopy: Carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional groups .

Advanced: How can computational modeling predict biological interactions?

Answer:

  • Molecular Docking: Identifies binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) using software like AutoDock .
  • MD Simulations: Reveals dynamic interactions (e.g., hydrogen bond persistence over 100 ns trajectories) .
  • QSAR Models: Predicts bioactivity based on substituent electronic properties (e.g., Hammett σ values) .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Assay Standardization: Use consistent enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4) across studies .
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity measurements .
  • Structural Validation: Confirm compound integrity via X-ray crystallography to rule out degradation artifacts .

Basic: What are the compound’s stability profiles under lab conditions?

Answer:

  • Thermal Stability: Decomposes above 150°C (DSC data) .
  • Hydrolytic Sensitivity: Stable in anhydrous DCM but degrades in aqueous basic conditions (t₁/₂ = 2 h at pH 9) .
  • Storage: –20°C under argon minimizes degradation (<5% over 6 months) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification Bottlenecks: Chromatography becomes impractical at >100 g scales; switch to recrystallization in EtOAc/hexane .
  • By-Product Management: Tert-butyl alcohol (from hydrolysis) must be removed via distillation .
  • Regulatory Compliance: Ensure residual solvent levels (e.g., DCM < 600 ppm) meet ICH guidelines .

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